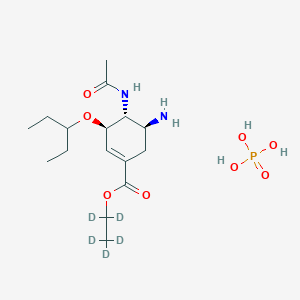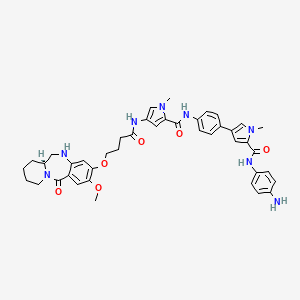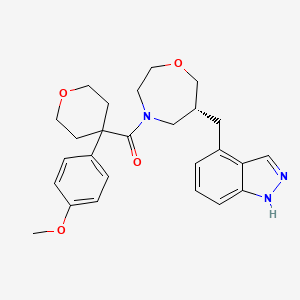
Bromoacetyl-PEG3-DBCO
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bromoacetyl-PEG3-DBCO is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound contains a terminal dibenzocyclooctyne (DBCO) group and a terminal bromoacetyl group linked through a linear PEG chain. It is primarily utilized in bio-conjugation and click chemistry applications due to its high reactivity and biocompatibility.
准备方法
Synthetic Routes and Reaction Conditions
Bromoacetyl-PEG3-DBCO is synthesized through a series of chemical reactions involving the conjugation of a PEG chain with a bromoacetyl group and a DBCO moiety. The synthesis typically involves the following steps:
PEGylation: The PEG chain is activated and conjugated with a bromoacetyl group.
DBCO Conjugation: The activated PEG-bromoacetyl intermediate is then reacted with a DBCO moiety under mild conditions to form the final product.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common solvents used include dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) .
化学反应分析
Types of Reactions
Bromoacetyl-PEG3-DBCO undergoes several types of chemical reactions, including:
Substitution Reactions: The bromoacetyl group can participate in nucleophilic substitution reactions.
Click Chemistry Reactions: The DBCO group undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Click Chemistry Reactions: Azide-containing molecules are used under mild, catalyst-free conditions.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.
Click Chemistry Reactions: The major products are triazole-linked conjugates formed through SPAAC.
科学研究应用
Bromoacetyl-PEG3-DBCO has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs and other bio-conjugates.
Biology: Facilitates the study of protein-protein interactions and protein degradation pathways.
Medicine: Employed in the development of targeted therapies and drug delivery systems.
Industry: Utilized in the production of advanced materials and bioconjugation technologies .
作用机制
Bromoacetyl-PEG3-DBCO functions as a linker in PROTACs, which are designed to induce the degradation of target proteins. The DBCO group undergoes SPAAC with azide-containing molecules, forming a stable triazole linkage. This reaction enables the selective conjugation of the linker to target proteins, facilitating their ubiquitination and subsequent degradation by the proteasome .
相似化合物的比较
Similar Compounds
Bromoacetyl-PEG4-DBCO: Similar structure with an additional PEG unit, offering increased flexibility and solubility.
Bromoacetyl-PEG2-DBCO: Shorter PEG chain, resulting in reduced flexibility and solubility.
Azido-PEG3-DBCO: Contains an azido group instead of a bromoacetyl group, used in different click chemistry applications.
Uniqueness
Bromoacetyl-PEG3-DBCO is unique due to its balanced PEG chain length, which provides optimal flexibility and solubility for various applications. Its combination of a bromoacetyl group and a DBCO moiety makes it highly versatile for bio-conjugation and click chemistry reactions .
属性
分子式 |
C29H34BrN3O6 |
|---|---|
分子量 |
600.5 g/mol |
IUPAC 名称 |
4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethyl]-4-oxobutanamide |
InChI |
InChI=1S/C29H34BrN3O6/c30-21-28(35)32-14-16-38-18-20-39-19-17-37-15-13-31-27(34)11-12-29(36)33-22-25-7-2-1-5-23(25)9-10-24-6-3-4-8-26(24)33/h1-8H,11-22H2,(H,31,34)(H,32,35) |
InChI 键 |
SEXUOTREYKXWFF-UHFFFAOYSA-N |
规范 SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCNC(=O)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


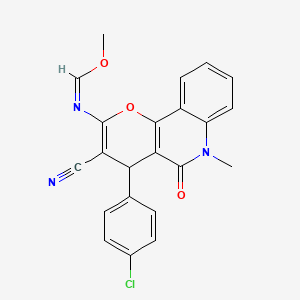

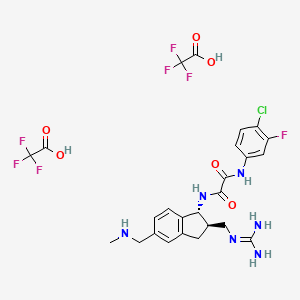


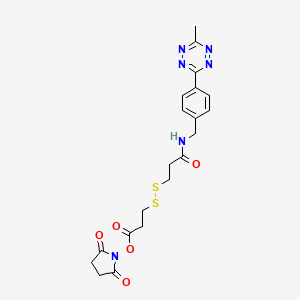

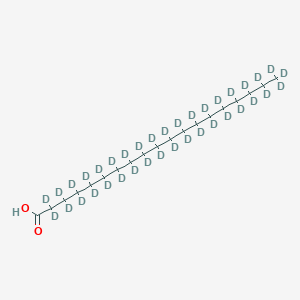
![4-[4-[(1S,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl]phenyl]-7-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxylic acid](/img/structure/B12415804.png)

